molecular formula C11H13IO2 B1436650 5-(4-Iodophenyl)pentanoic acid CAS No. 116680-98-9

5-(4-Iodophenyl)pentanoic acid

Cat. No. B1436650
M. Wt: 304.12 g/mol
InChI Key: AVVFIQYGBUOFDN-UHFFFAOYSA-N
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Description

5-(4-Iodophenyl)pentanoic acid is a chemical compound with the molecular formula C11H13IO2 . It is also known by other names such as 4-iodoBenzenepentanoic acid .


Molecular Structure Analysis

The molecular structure of 5-(4-Iodophenyl)pentanoic acid consists of an iodine atom attached to the fourth carbon of a phenyl group, which is further connected to a pentanoic acid group . The compound has a molecular weight of 304.124 Da .


Physical And Chemical Properties Analysis

5-(4-Iodophenyl)pentanoic acid has a density of 1.6±0.1 g/cm3, a boiling point of 386.9±25.0 °C at 760 mmHg, and a flash point of 187.8±23.2 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . Its polar surface area is 37 Ų .

Scientific Research Applications

Radiopaque Compound for X-ray Imaging

A study by Gopan et al. (2021) in ACS Omega highlighted the synthesis of a compound related to 5-(4-Iodophenyl)pentanoic acid for potential use in X-ray imaging. This compound, with high iodine content, demonstrated substantial radiopacity and noncytotoxic properties, making it a potential candidate for clinical X-ray imaging applications. This research emphasizes the use of iodinated compounds in medical imaging to enhance visibility in diagnostic procedures (Gopan, Susan, Jayadevan, & Joseph, 2021).

Applications in Solid Phase Synthesis

In a study published in Tetrahedron Letters, Bleicher, Lutz, and Wuethrich (2000) reported on the synthesis of compounds including 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid. These compounds were used as linkers for solid phase synthesis, demonstrating higher acid stability compared to standard trityl resins. This indicates the utility of such compounds in the field of synthetic chemistry, particularly in the synthesis of complex organic molecules (Bleicher, Lutz, & Wuethrich, 2000).

Conversion of γ-Valerolactone to Pentanoic Acid

Al‐Naji et al. (2020) in Green Chemistry discussed the conversion of γ-valerolactone (GVL) into pentanoic acid (PA), highlighting a sustainable approach to producing industrially relevant chemicals. The research showed the use of bifunctional catalysts and formic acid in this conversion, emphasizing the role of 5-(4-Iodophenyl)pentanoic acid derivatives in sustainable chemical processes (Al‐Naji, Van Aelst, Liao, d'Hullian, Tian, Wang, Gläser, & Sels, 2020).

Amino Acid Synthesis and Biological Activity

Shimohigashi, Lee, and Izumiya (1976) in the Bulletin of the Chemical Society of Japan explored the synthesis of L-2-amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins. The research provides insights into the synthesis and potential biological activities of compounds structurally related to 5-(4-Iodophenyl)pentanoic acid, highlighting its significance in bioorganic chemistry and toxin research (Shimohigashi, Lee, & Izumiya, 1976).

Synthesis for Radiolabelling

Abbas, Hankes, and Feinendegen (1990) in the Journal of Labelled Compounds and Radiopharmaceuticals described the synthesis of a compound related to 5-(4-Iodophenyl)pentanoic acid for radiolabelling purposes. This research is significant for the development of new radiolabelled compounds, potentially useful in medical imaging and diagnostic tests (Abbas, Hankes, & Feinendegen, 1990).

Safety And Hazards

While specific safety and hazard information for 5-(4-Iodophenyl)pentanoic acid is not available, general safety measures for handling similar chemical compounds include avoiding contact with eyes, skin, and clothing, using personal protective equipment, and working under a chemical fume hood . In case of ingestion, immediate medical assistance should be sought .

properties

IUPAC Name

5-(4-iodophenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVFIQYGBUOFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Iodophenyl)pentanoic acid

CAS RN

116680-98-9
Record name 5-(4-iodophenyl)pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Phenylpentanoic acid (50.0 g, 0.28 mol), iodine (37.77 g, 0.149 mol) and (diacetoxyiodo)benzene (48.0 g, 0.149 mol) are suspended in a mixture of glacial acetic acid (500 mL) and acetic anhydride (500 mL). Concentrated sulfuric acid (2 mL) is added and the suspension stirred for 2 h in the dark, during which the red colour fades. The solvent is removed under reduced pressure until approximately 80 ml remained, and the residue poured into ice-water (1 L) containing sodium metabisulfite (8 g). the resulting precipitate is stirred for 30 min, and then filtered. The crude product is recrystallised from ethanol/water, and then from acetic acid/water to afford the product (58.5 g). NMR showed the expected signals.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
37.77 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SE Gibson, JO Jones, SB Kalindjian, JD Knight… - Tetrahedron, 2004 - Elsevier
[7.7], [8.8], [9.9] and [13.13] Paracyclophanes and [9.9] and [13.13] metacyclophanes containing two unsaturated amino acid residues have been synthesised. An X-ray crystallographic …
Number of citations: 11 www.sciencedirect.com
MN Shkunov, W Zhang, C Bailey… - Organic …, 2004 - spiedigitallibrary.org
This work describes the development of solution processable liquid crystalline semiconductors and their applications in field-effect transistors. The relationship between liquid crystal …
Number of citations: 5 www.spiedigitallibrary.org
X Wang, J Dong, Y Li, Y Liu… - The Journal of Organic …, 2020 - ACS Publications
Herein, we report a protocol for visible-light-mediated allylation reactions between unactivated alkyl iodides and allyl sulfones under mild conditions with catalysis by inexpensive and …
Number of citations: 19 pubs.acs.org
Y Cao - 2014 - rucore.libraries.rutgers.edu
This thesis describes the development and study of innovative approaches for stepwise functionalization of semiconductor surfaces. The methods developed in this thesis were applied …
Number of citations: 3 rucore.libraries.rutgers.edu

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